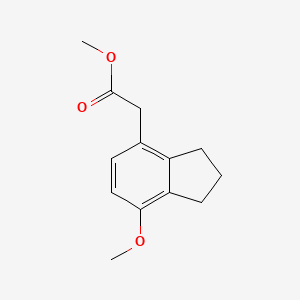
methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by its indene structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of a methoxy group at the 7th position and an acetate group at the 2nd position of the indene ring contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate typically involves the reaction of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid.
Reduction: Formation of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)acetate
- 2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid
- 2-(4-Bromophenyl)-2-phenylacetonitrile
Uniqueness
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. Its structure includes a bicyclic indene framework with methoxy and acetate functional groups, which may enhance its interaction with biological targets.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic activities. The presence of the methoxy group is believed to play a crucial role in these effects, potentially by modulating inflammatory pathways or pain receptors.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the indene structure followed by the introduction of methoxy and acetate groups. The exact synthetic pathway remains an area for further exploration to optimize yields and purity.
Case Study: Cytotoxic Activity
A related study examined various compounds for their cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds structurally similar to this compound showed IC50 values ranging from 2.43 to 14.65 µM, indicating significant growth inhibition in these lines . Although direct data on the compound's cytotoxicity is lacking, its structural analogs suggest potential in this area.
Comparative Analysis
To better understand its potential applications, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 2-(7-methylindeno[1,2-b]furan)acetate | C12H14O3 | Furan ring; flavoring agent | Moderate antimicrobial |
| Ethyl 2-(7-methoxyindole)acetate | C11H13O3 | Methoxy group; potential bioactivity | Anti-cancer properties |
| Methyl 2-(7-methoxyindole)acetate | C12H13O3 | Similar methoxy group; diverse pharmacology | Antimicrobial activity |
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-6-9(8-13(14)16-2)10-4-3-5-11(10)12/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
ZBJQOGJPPDQGPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















